1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-
Overview
Description
1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the addition of phenylmethanol to the benzimidazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate
Major Products:
Oxidation: Quinone-like derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its benzimidazole core is known for its antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, enhancing its potency and specificity .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole or 2-phenylbenzimidazole.
Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group attached to different cores, such as chlorobenzylamine.
Uniqueness: The uniqueness of 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol lies in its combination of the benzimidazole core with both a chlorobenzyl and a phenylmethanol group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-11-5-4-10-16(17)14-24-19-13-7-6-12-18(19)23-21(24)20(25)15-8-2-1-3-9-15/h1-13,20,25H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWGFXYXLQABN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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